

Degradation Pathways for Cyclic tri-AMP: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclic tri-AMP

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Abstract

Cyclic tri-adenosine monophosphate (c-tri-AMP, or cA3) is a crucial second messenger in prokaryotic defense systems, including Type III CRISPR-Cas and cyclic oligonucleotide-based anti-phage signaling systems (CBASS). The timely degradation of cA3 is essential for regulating these immune responses, preventing cellular toxicity, and resetting the system. This technical guide provides a comprehensive overview of the known enzymatic degradation pathways of c-tri-AMP. It details the enzymes responsible for its catabolism, the resulting degradation products, and the methodologies employed to study these processes. This document is intended to serve as a core resource for researchers investigating prokaryotic immunity, cyclic nucleotide signaling, and for professionals in drug development targeting these pathways.

Introduction to Cyclic tri-AMP Signaling

Cyclic tri-AMP is a signaling molecule synthesized by cGAS/DncV-like nucleotidyltransferases in response to viral infection.[1] Upon synthesis, cA3 binds to and activates effector proteins to neutralize threats. For instance, in certain CBASS systems, cA3 activates the DNA endonuclease NucC, leading to the destruction of the bacterial chromosome and abortive infection to prevent phage propagation.[2] In the context of Type III CRISPR-Cas systems, various cyclic oligoadenylates (cOAs), including cA3, are produced by the Cas10 subunit upon target RNA recognition.[3] These cOAs then activate ancillary effector proteins, such as Csm6

ribonucleases.[3] The precise and rapid degradation of cA3 is a critical "off-switch" to terminate this immune response once the threat is cleared.

Enzymatic Degradation Pathways of Cyclic tri-AMP

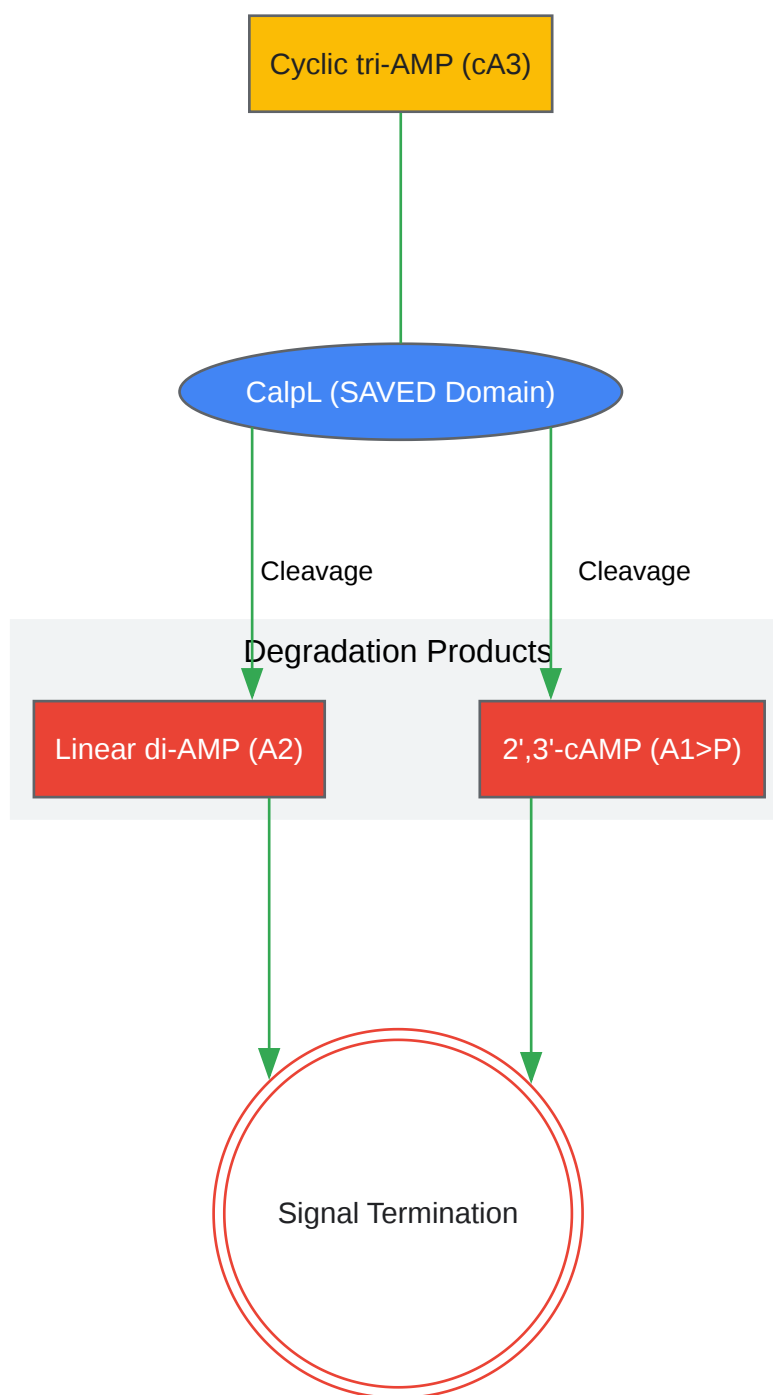
The degradation of **cyclic tri-AMP** is primarily carried out by a class of enzymes known as ring nucleases. These enzymes cleave the phosphodiester bonds of the cyclic molecule, linearizing it and rendering it inactive as a second messenger. Two primary pathways for cA3 degradation have been elucidated.

Degradation by the SAVED Domain of CalpL

The SAVED (SMODS-associated and fused to various effectors) domain of the CRISPR-associated Lon protease CalpL has been identified as a potent ring nuclease. While its primary activator is cyclic tetra-adenylate (cA4), the SAVED domain of CalpL also demonstrates significant activity against cA3.[1] The degradation proceeds through a specific cleavage pattern, resulting in two distinct products:

- Linear di-adenosine monophosphate (A2)
- 2',3'-cyclic adenosine monophosphate (A1>P)

This pathway effectively terminates the cA3 signal by converting the cyclic molecule into linear and smaller cyclic fragments that do not activate the downstream effector proteins.



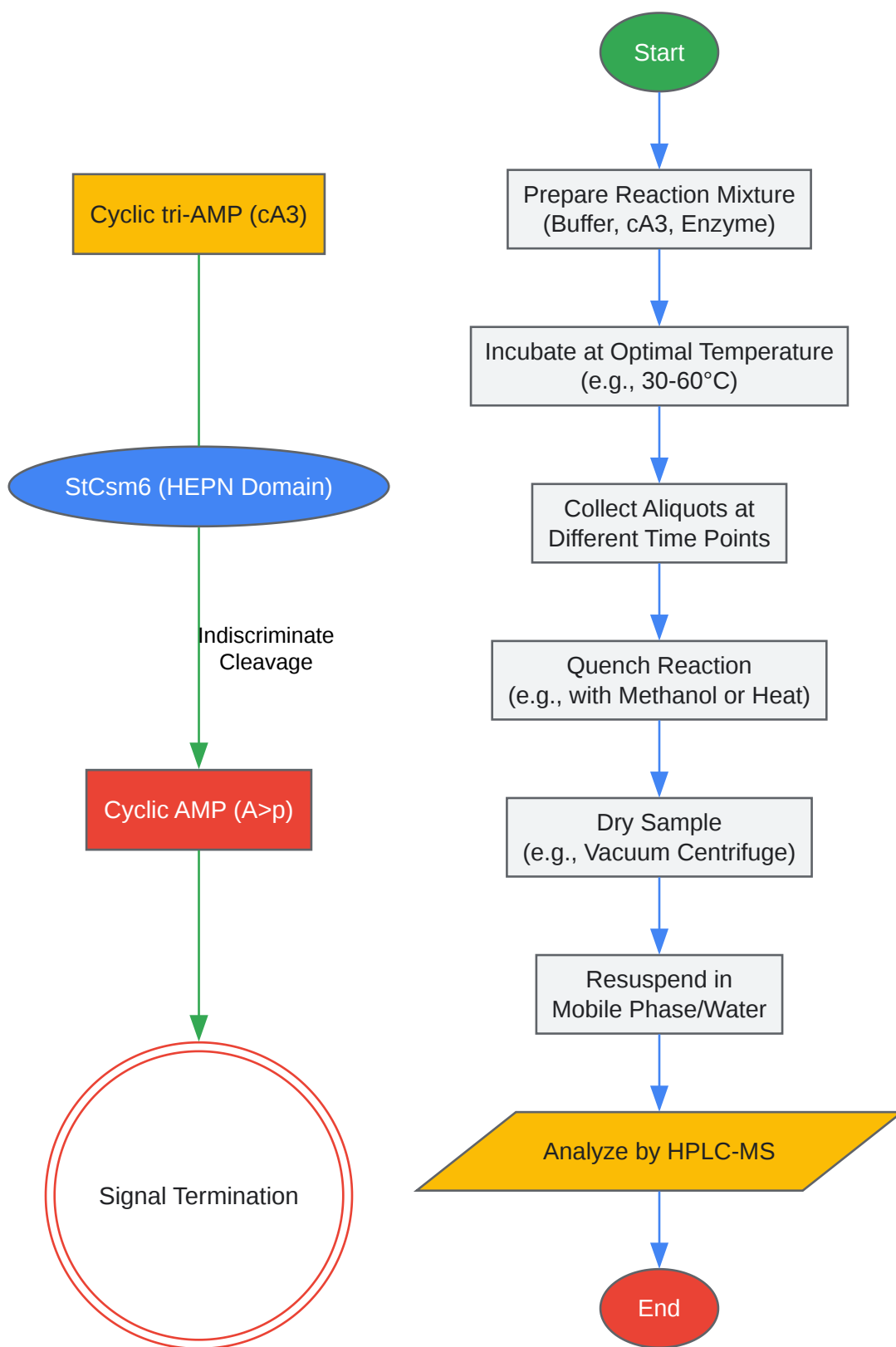
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Figure 1: Degradation of cA3 by the SAVED domain of CalpL.

Degradation by the HEPN Domain of Csm6

The Csm6 family of proteins are ribonucleases that are allosterically activated by cyclic oligoadenylylates. In addition to their RNA-degrading function, the HEPN (Higher Eukaryotes

and Prokaryotes Nucleotide-binding) domain of some Csm6 proteins, such as *Streptococcus thermophilus* Csm6 (StCsm6), possesses an indiscriminate ring nuclease activity.^{[4][5]} This activity is not specific to the size of the cOA ring and can degrade various cOAs, including cA3. The degradation by the HEPN domain proceeds until the cyclic molecules are broken down into smaller units, primarily 2',3'- or 3',5'-cyclic AMP (A>p).^{[4][6]}



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References

- 1. Type III-A CRISPR-associated protein Csm6 degrades cyclic hexa-adenylate activator using both CARF and HEPN domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fitting and comparison of calcium-calmodulin kinetic schemes to a common data set using non-linear mixed effects modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of calmodulin-dependent cyclic nucleotide phosphodiesterase isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type III-A CRISPR-associated protein Csm6 degrades cyclic hexa-adenylate activator using both CARF and HEPN domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of postsynaptically localized cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
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